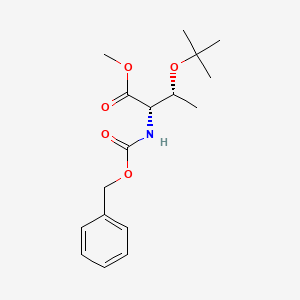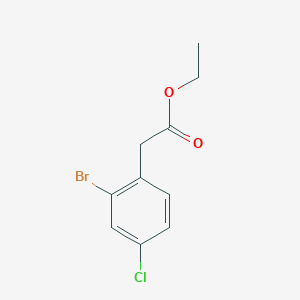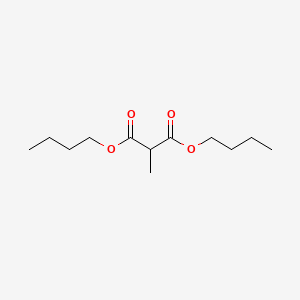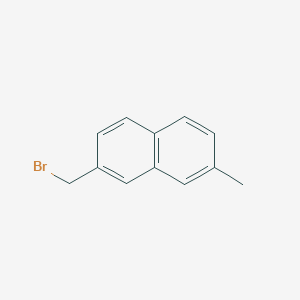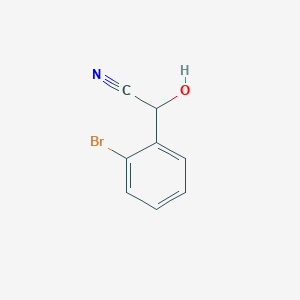
2-(2-Bromophenyl)-2-hydroxyacetonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis
- 2-Bromobenzaldehyde cyanohydrin , alternatively called (2-bromophenyl)(hydroxy)acetonitrile, has been studied for its crystal structure. The bond lengths and angles are normal, and in the crystal structure, an intermolecular hydrogen bond between the hydroxy group and the nitrile N atom is established. This finding supports understanding of molecular interactions and geometries in similar compounds (Betz, Betzler, & Klüfers, 2007).
Role in Astrophysical Conditions
- Hydroxyacetonitrile (HOCH2CN) , closely related to 2-(2-Bromophenyl)-2-hydroxyacetonitrile, has been investigated as a precursor for various molecules in astrophysical conditions. It suggests that in environments like interstellar grains, hydroxyacetonitrile can be formed and subsequently photodegraded, releasing molecules detectable through rotational spectroscopy (Danger et al., 2013).
Organic Synthesis
- The compound has been used in organic synthesis, particularly in the creation of epoxybenzoxocines . The process involves treating 2-(2-Bromophenyl)-acetaldehyde acetals with n-BuLi and aldehydes to form hydroxyacetales, which are then cyclized under acidic conditions (Wünsch, 1991).
Bromocyanomethylation
- It has been used in the bromocyanomethylation of carbonyl compounds, resulting in the production of corresponding 2-bromo-3-hydroxynitriles. This method, involving dibromoacetonitrile and indium(I) bromide, has shown moderate diastereoselectivity and exclusive mono-coupling at the carbonyl group in specific compounds (Nobrega, Gonçalves, & Peppe, 2000).
Photoluminescence Characteristics
- The synthesis and study of α,β-diarylacrylonitrile derivatives containing a biphenyl group and a triphenylamine unit from 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile have been conducted. These compounds exhibit green fluorescence, indicating potential applications in photoluminescent materials (Li et al., 2011).
Propriétés
IUPAC Name |
2-(2-bromophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDHOPCQJHYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-hydroxyacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Methylpyridin-2-yl)methyl]azepane](/img/structure/B3270478.png)
![2-[(4,6-Dimethyl-2-pyridinyl)methyl]azepane](/img/structure/B3270482.png)
